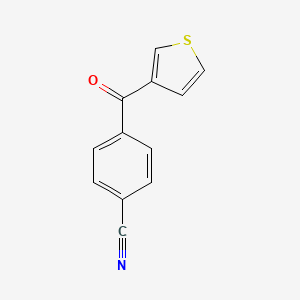

3-(4-Cyanobenzoyl)thiophene

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. perlego.comwikipedia.org Its structure is analogous to benzene (B151609), and it exhibits aromatic properties that make it a versatile building block in organic synthesis. wikipedia.orgnumberanalytics.com The field of thiophene chemistry is vast and dynamic, with ongoing research into the synthesis of new derivatives and their application in diverse areas such as medicinal chemistry and materials science. perlego.comnih.gov Thiophene-based compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like organic semiconductors and conducting polymers. numberanalytics.comderpharmachemica.comsmolecule.com

Significance of the 4-Cyanobenzoyl Moiety in Molecular Design

The 4-cyanobenzoyl group is a key structural element in the design of new molecules for several reasons. The cyano (C≡N) group is a potent electron-withdrawing group, which significantly influences the electronic properties of the molecule to which it is attached. This can affect factors such as molecular polarity, reactivity, and the ability to participate in intermolecular interactions.

In the context of medicinal chemistry, the cyanobenzoyl moiety can enhance the binding affinity of a molecule to its biological target through various interactions, including hydrogen bonding and dipole-dipole interactions. This has been a key consideration in the design of inhibitors for various enzymes and receptors. Furthermore, the introduction of a cyano group can impact the metabolic stability of a compound, a critical factor in drug development. nih.gov In materials science, the electronic nature of the 4-cyanobenzoyl group is exploited in the synthesis of liquid crystals and other advanced materials. sigmaaldrich.com

Overview of the Current Research Landscape for 3-(4-Cyanobenzoyl)thiophene

The compound this compound represents a specific intersection of thiophene chemistry and the strategic use of the 4-cyanobenzoyl moiety. Research on this and structurally related molecules spans several areas.

In medicinal chemistry, derivatives of benzoylthiophenes are being investigated for a range of therapeutic applications. For example, some thiophene derivatives have been explored for their potential in treating diabetes and as anticancer agents. bohrium.comgoogle.com The specific substitution pattern, including the position of the benzoyl group on the thiophene ring and the presence of the cyano group, is crucial in determining the biological activity.

In the realm of materials science, the photochemical reactivity of benzoylthiophenes has been a subject of study. For instance, the irradiation of this compound in the presence of isobutylene (B52900) has been shown to lead to the formation of an oxetane (B1205548), demonstrating its potential in photochemical synthesis. cdnsciencepub.com

The synthesis of this compound and its analogs is an active area of research, with various synthetic routes being explored to achieve efficient and selective production. These methods often involve the acylation of a thiophene derivative with a substituted benzoyl chloride, such as 4-cyanobenzoyl chloride. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(thiophene-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12(14)11-5-6-15-8-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMYSGYWUPHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641829 | |

| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42296-08-2 | |

| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 4 Cyanobenzoyl Thiophene

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in 3-(4-Cyanobenzoyl)thiophene is an aromatic system, making it susceptible to reactions that preserve this aromaticity, such as electrophilic substitution. wikipedia.org However, the presence of the sulfur heteroatom also allows for oxidative reactions that are not typical for carbocyclic aromatic compounds like benzene (B151609). The reactivity of the ring is significantly influenced by the substituent at the 3-position.

Thiophene is known to be more reactive than benzene towards electrophilic aromatic substitution, with a preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). youtube.comresearchgate.net This regioselectivity is due to the greater ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) when the attack occurs at an α-position. youtube.com

Common electrophilic substitution reactions applicable to thiophene derivatives include:

Halogenation: Reaction with halogens like bromine or chlorine, often in the presence of a Lewis acid or in a suitable solvent, would likely yield the 5-halo derivative. For instance, bromination of thiophene itself occurs readily even at low temperatures. derpharmachemica.com

Nitration: Nitration can be achieved using nitrating agents such as a mixture of nitric acid and acetic anhydride (B1165640). youtube.comderpharmachemica.com This would be expected to produce 3-(4-Cyanobenzoyl)-5-nitrothiophene.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, would also be directed to the 5-position.

| Reaction Type | Reagents | Predicted Major Product |

| Halogenation | Br₂, Acetic Acid | 5-Bromo-3-(4-cyanobenzoyl)thiophene |

| Nitration | HNO₃, (CH₃CO)₂O | 3-(4-Cyanobenzoyl)-5-nitrothiophene |

| Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-(4-cyanobenzoyl)thiophene |

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (thiophene 1-oxide) and subsequently a sulfone (thiophene 1,1-dioxide). wikipedia.orgresearchgate.net These oxidation reactions disrupt the aromaticity of the thiophene ring. researchgate.net

The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium(VII), or with peroxy acids like trifluoroperacetic acid or m-chloroperbenzoic acid (m-CPBA). wikipedia.orgnih.gov The reaction proceeds stepwise. nih.gov

Formation of Thiophene 1-Oxide: The initial oxidation yields the corresponding thiophene 1-oxide. These intermediates are often unstable and can act as reactive dienes in Diels-Alder reactions. researchgate.netnih.gov The presence of bulky substituents can sometimes help in isolating the S-oxide. nih.gov

Formation of Thiophene 1,1-Dioxide: Further oxidation of the sulfoxide leads to the more stable thiophene 1,1-dioxide. researchgate.netnih.gov

The electron-withdrawing 4-cyanobenzoyl group at the 3-position reduces the electron density on the thiophene ring and the nucleophilicity of the sulfur atom. This makes the oxidation of this compound more difficult compared to thiophenes bearing electron-donating groups. nih.gov In some cases, oxidation of the thiophene ring can also proceed via an epoxide intermediate, which can rearrange to form hydroxythiophenes or thiolactones. nih.gov

| Oxidizing Agent | Intermediate Product | Final Product |

| H₂O₂, CH₃ReO₃ (catalyst) | This compound 1-oxide | This compound 1,1-dioxide |

| m-CPBA (1 equivalent) | This compound 1-oxide | - |

| m-CPBA (>2 equivalents) | This compound 1-oxide | This compound 1,1-dioxide |

Reactivity of the Cyanobenzoyl Functional Group

The cyanobenzoyl portion of the molecule contains two reactive sites: the carbonyl group of the ketone and the cyano (nitrile) group. These groups can undergo transformations independently of the thiophene ring, often under conditions that leave the heterocycle intact.

The ketone functional group can be readily reduced to a secondary alcohol, yielding (4-cyanophenyl)(thiophen-3-yl)methanol. This transformation is a common and well-understood reaction in organic chemistry. libretexts.org

A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and reaction conditions.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. libretexts.orgrsc.org It is typically used in protic solvents like methanol (B129727) or ethanol. NaBH₄ is chemoselective and will reduce the ketone without affecting the cyano group or the thiophene ring. tcichemicals.com

Lithium Aluminium Hydride (LiAlH₄): This is a much stronger reducing agent that must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org While it will effectively reduce the ketone, it will also simultaneously reduce the cyano group to a primary amine. Therefore, it is not suitable if the goal is to selectively reduce only the ketone.

Other Reagents: Systems like zinc borohydride (Zn(BH₄)₂) supported on charcoal can also be used for the efficient reduction of ketones to their corresponding alcohols. redalyc.org

| Reducing Agent | Solvent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (4-cyanophenyl)(thiophen-3-yl)methanol | Chemoselective; does not reduce cyano group. libretexts.orgrsc.org |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF/Ether | (4-(aminomethyl)phenyl)(thiophen-3-yl)methanol | Non-selective; reduces both ketone and cyano group. rsc.org |

| Zinc Borohydride (Zn(BH₄)₂)/Charcoal | THF | (4-cyanophenyl)(thiophen-3-yl)methanol | Effective for ketone reduction. redalyc.org |

The cyano group is a highly versatile functional group that can be converted into a range of other functionalities, including amines, amides, and carboxylic acids. nih.govresearchgate.netnih.gov

Hydrolysis to Carboxylic Acid: The cyano group can be fully hydrolyzed to a carboxylic acid under either strong acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH) conditions, followed by acidification. This reaction would convert this compound into 4-(thiophen-3-ylcarbonyl)benzoic acid.

Reduction to Amine: Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) or treatment with strong hydride reagents like LiAlH₄ can reduce the cyano group to a primary amine (an aminomethyl group). nih.gov Using LiAlH₄ would also reduce the ketone moiety.

Conversion to Amide: Partial hydrolysis of the cyano group can yield a primary amide. This can often be achieved under controlled acidic or basic conditions, or by using specific reagents like hydrogen peroxide in a basic medium.

Other Transformations: The cyano group can also participate in cycloaddition reactions or be used as a synthetic handle in transition-metal-catalyzed reactions. nih.govsnnu.edu.cn

| Reaction Type | Reagents | Product Functional Group |

| Full Hydrolysis | H₂SO₄(aq), heat or NaOH(aq), heat then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |

| Partial Hydrolysis | H₂O₂, NaOH | Primary Amide (-CONH₂) |

Photochemical Reactivity Studies

While specific photochemical studies on this compound are not extensively documented, its potential reactivity can be inferred from the known photochemistry of its constituent functional groups: aromatic ketones and thiophenes.

Aromatic ketones, such as the benzoyl moiety in this compound, are well-known photoactive species. Upon absorption of UV light, the ketone can be promoted to an excited singlet state, followed by efficient intersystem crossing to a triplet state. This excited triplet state can undergo several reactions:

Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can produce pinacols.

Energy Transfer: The excited ketone can act as a photosensitizer, transferring its energy to another molecule.

Thiophene-containing molecules are also known to participate in a variety of photochemical reactions. A prominent example is the photocyclization of styrylthiophenes, which is a key step in the synthesis of thiahelicenes and other fused polycyclic aromatic systems. nih.govdntb.gov.ua This type of reaction typically involves an intramolecular cyclization of an excited state followed by oxidation to form a new aromatic ring. chim.it For this compound, such an intramolecular reaction would require a suitable substituent on the benzoyl ring. In the absence of this, intermolecular photocycloadditions or photodimerizations could be possible under concentrated conditions. Additionally, oxidative photocyclodehydrogenation, a variation of the Scholl reaction, can be used to form C-C bonds between aromatic rings under photochemical conditions. nih.gov

Photocycloaddition Mechanisms and Product Formation

The primary photocycloaddition pathway for this compound upon irradiation in the presence of alkenes is the Paternò-Büchi reaction. This [2+2] photocycloaddition occurs between the excited carbonyl group of the benzoyl moiety and the ground-state alkene, leading to the formation of a four-membered ether ring known as an oxetane (B1205548).

The generally accepted mechanism for the Paternò-Büchi reaction of benzoylthiophenes proceeds through the formation of a 1,4-diradical intermediate. Upon photoexcitation, the this compound molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet species, possessing a significant degree of diradical character on the carbonyl oxygen and carbon atoms, initiates the reaction by attacking the alkene.

The regioselectivity and stereoselectivity of the cycloaddition are influenced by the stability of the intermediate diradical and steric factors. For an alkene such as 2,3-dimethyl-2-butene (B165504), the reaction would proceed as follows:

Excitation: The this compound absorbs a photon, promoting it to an excited state.

Intersystem Crossing: The molecule transitions from the initial singlet excited state to a more stable triplet excited state.

Diradical Formation: The excited triplet carbonyl group interacts with the alkene, forming a 1,4-diradical intermediate. The initial bond can form between the carbonyl oxygen and one of the alkene carbons.

Ring Closure: The diradical then undergoes spin inversion and subsequent ring closure to form the stable oxetane product.

The expected products from the reaction of this compound with an alkene like 2,3-dimethyl-2-butene would be oxetane adducts. It has been noted in studies of similar benzoylthiophenes, such as 2-benzoyl-3-methylthiophene, that the resulting oxetanes can be thermally unstable. cdnsciencepub.com This instability can lead to subsequent rearrangements or fragmentation of the oxetane ring.

Table 1: Illustrative Photocycloaddition of this compound with 2,3-Dimethyl-2-butene

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Product |

| This compound | 2,3-Dimethyl-2-butene | Paternò-Büchi ([2+2] Photocycloaddition) | 1,4-Diradical | Oxetane Adduct |

Photoreactivity of Benzoylthiophenes in Excited States

The photoreactivity of this compound is intrinsically linked to the nature and properties of its electronic excited states. The molecule contains two main chromophores: the benzoyl group and the thiophene ring. The ultraviolet absorption spectrum of benzoylthiophenes is a composite of transitions involving these chromophores.

Upon absorption of light, the molecule is promoted to an excited singlet state (S1). For many aromatic ketones, this initial excited state can rapidly undergo intersystem crossing (ISC) to a lower-energy triplet state (T1). Studies on phenylthiophenes have shown that this intersystem crossing to the triplet manifold is an efficient process. rsc.org

The lowest triplet excited state of benzoylthiophenes is often assigned as a π,π* state of the thienoyl chromophore. cdnsciencepub.com This excited state is responsible for the observed photochemical reactions, including the Paternò-Büchi reaction. The reactivity of this triplet state is governed by its electronic configuration and energy.

The key characteristics of the excited states of benzoylthiophenes are summarized below:

S1 State (Lowest Singlet Excited State): Initially populated upon photoexcitation. It is typically short-lived and can decay via fluorescence or intersystem crossing to the triplet state.

T1 State (Lowest Triplet Excited State): Formed via intersystem crossing from the S1 state. This state is longer-lived than the singlet state, allowing sufficient time for bimolecular reactions, such as the attack on an alkene, to occur. The T1 state of benzoylthiophenes has been characterized as having n,π* character, which is crucial for hydrogen abstraction reactions, and π,π* character, which is involved in photocycloadditions. For 3-benzoylthiophenes, the lowest triplet is believed to be a π,π* state. cdnsciencepub.com

The efficiency of the photocycloaddition reaction is dependent on the quantum yield of triplet formation and the rate at which the triplet state reacts with the alkene compared to other deactivation pathways, such as phosphorescence or non-radiative decay.

Table 2: Properties of Excited States in Benzoylthiophene Systems

| Excited State | Formation | Lifetime | Primary Decay Pathways | Role in Photoreactivity |

| S1 (Singlet) | Direct Photoexcitation | Short (nanoseconds) | Fluorescence, Intersystem Crossing (ISC) | Precursor to the reactive triplet state |

| T1 (Triplet) | Intersystem Crossing from S1 | Long (microseconds to milliseconds) | Phosphorescence, Non-radiative decay, Chemical reaction | Initiates the photocycloaddition reaction with alkenes |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Cyanobenzoyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(4-Cyanobenzoyl)thiophene by probing the magnetic properties of its atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the thiophene (B33073) and cyanophenyl rings. The electron-withdrawing nature of the carbonyl and cyano groups significantly influences the chemical shifts, causing the aromatic protons to resonate in the downfield region of the spectrum.

The protons of the 4-cyanobenzoyl moiety appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field compared to the protons ortho to the cyano group.

The 3-substituted thiophene ring gives rise to three signals. The proton at the C2 position is the most deshielded due to its proximity to the sulfur atom and the carbonyl group, appearing as a doublet of doublets. The proton at the C5 position is also significantly deshielded, coupling with the C4 proton. The C4 proton appears as a doublet of doublets, showing coupling to both the C2 and C5 protons.

Detailed assignments are presented in the table below.

Table 1: ¹H NMR Chemical Shift Assignments for this compound (Predicted data based on analogous compounds)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.15 | dd | 2.9, 1.3 |

| H-5' | 7.85 | dd | 5.0, 1.3 |

| H-4' | 7.45 | dd | 5.0, 2.9 |

| H-2, H-6 | 7.90 | d | 8.4 |

| H-3, H-5 | 7.80 | d | 8.4 |

Note: Prime (') denotes positions on the thiophene ring.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (Predicted data based on analogous compounds)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 188.2 |

| C-1 | 141.5 |

| C-4 | 116.0 |

| C≡N | 118.1 |

| C-2, C-6 | 130.5 |

| C-3, C-5 | 132.5 |

| C-3' | 139.0 |

| C-2' | 134.5 |

| C-5' | 133.0 |

| C-4' | 127.5 |

Note: Prime (') denotes positions on the thiophene ring.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, the COSY spectrum would show cross-peaks connecting H-4' to both H-2' and H-5' on the thiophene ring, confirming their adjacency. Similarly, correlations between the aromatic protons H-2/H-6 and H-3/H-5 on the cyanophenyl ring would be observed, confirming the 1,4-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the ¹H signal at δ 8.15 ppm to the ¹³C signal at δ 134.5 ppm, thus definitively assigning these signals to the H-2' and C-2' pair, respectively. This technique is invaluable for assigning the carbon signals of protonated carbons.

While 1D and basic 2D NMR are powerful, ambiguities can sometimes remain, particularly in assigning quaternary carbons or distinguishing between similar aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this relatively rigid molecule, a NOESY experiment could confirm through-space proximity between protons, such as between the thiophene H-2' and the ortho-protons (H-2/H-6) of the benzoyl group, providing further evidence for the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₁₂H₇NOS) is 213 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z = 213 would be observed. The primary fragmentation pathways are predicted to involve the cleavage of the bonds adjacent to the carbonyl group, which are the weakest points in the molecule.

Key predicted fragmentation ions include:

m/z 185: Loss of a carbonyl group ([M-CO]⁺˙).

m/z 129: Formation of the 4-cyanobenzoyl cation ([NC-C₆H₄-CO]⁺) following cleavage of the C-C bond between the carbonyl and the thiophene ring.

m/z 111: Formation of the 3-thenoyl cation ([C₄H₃S-CO]⁺) following cleavage of the C-C bond between the carbonyl and the cyanophenyl ring.

m/z 102: Formation of the cyanophenyl cation ([NC-C₆H₄]⁺) after loss of the entire thenoyl group.

m/z 83: Formation of the thienyl cation ([C₄H₃S]⁺) after loss of the cyanobenzoyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum provides clear evidence for the key structural components of the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Predicted data based on analogous compounds)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Thiophene & Benzene) |

| ~2230 | C≡N Stretch | Nitrile |

| ~1660 | C=O Stretch | Aryl Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~840 | C-H Out-of-plane bend | 1,4-disubstituted benzene |

| ~740 | C-S Stretch | Thiophene Ring |

The strong absorption band around 1660 cm⁻¹ is indicative of the conjugated aryl ketone carbonyl group. researchgate.net The sharp, intense peak at approximately 2230 cm⁻¹ is a definitive marker for the nitrile (C≡N) functional group. scialert.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of both the benzene and thiophene rings appear in the 1600-1475 cm⁻¹ region. The presence of the thiophene ring is further supported by a C-S stretching vibration, typically found in the lower frequency region of the spectrum. researchgate.net

Despite a comprehensive search for crystallographic data, a single-crystal X-ray diffraction analysis for the specific compound this compound could not be located in the available scientific literature and crystallographic databases.

Detailed searches were conducted to find primary research articles, crystallographic information files (CIFs), and entries in databases such as the Cambridge Crystallographic Data Centre (CCDC). These efforts did not yield any specific experimental data corresponding to the crystal structure of this compound.

While crystallographic studies for structurally related thiophene derivatives are present in the literature, this information is not directly applicable to the unique solid-state conformation and molecular packing of the target compound. The precise determination of bond lengths, bond angles, torsion angles, unit cell parameters, and intermolecular interactions requires a dedicated single-crystal X-ray diffraction experiment for this compound.

Without the foundational crystallographic data, it is not possible to provide a scientifically accurate and detailed analysis as requested by the article's outline. Further empirical research, specifically the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be necessary to elucidate the solid-state molecular structure of this compound.

Therefore, the section on the "," specifically subsection "4.4. Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing," cannot be completed at this time due to the absence of the required experimental data.

Computational Chemistry and Molecular Modeling Studies of 3 4 Cyanobenzoyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 3-(4-Cyanobenzoyl)thiophene, DFT calculations are instrumental in understanding its electronic properties, which are fundamental to its reactivity and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic behavior of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, data from structurally related compounds, such as thiophene (B33073) oligomers and benzophenone derivatives, can provide valuable insights. DFT calculations performed at the B3LYP/6-31G* level of theory are a common standard for such analyses. researchgate.netfigshare.com The presence of the electron-withdrawing cyanobenzoyl group is expected to lower both the HOMO and LUMO energy levels, a common effect observed in aromatic systems with such substituents. The thiophene moiety, being an electron-rich aromatic ring, contributes significantly to the HOMO, while the cyanobenzoyl group, with its conjugated carbonyl and cyano functionalities, heavily influences the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies of Related Aromatic Compounds Calculated by DFT

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Monomer | -6.5 | -0.8 | 5.7 |

| Benzophenone | -6.7 | -1.5 | 5.2 |

| Benzonitrile | -7.2 | -1.1 | 6.1 |

Note: The values presented in this table are illustrative and based on typical DFT calculation results for related structural motifs. They are intended to provide a qualitative understanding of the electronic properties of this compound.

The three-dimensional conformation of this compound is a key determinant of its ability to interact with other molecules, particularly biological macromolecules. The rotational freedom around the single bond connecting the thiophene and benzoyl moieties gives rise to different conformers. The most stable conformation is dictated by a balance of steric and electronic effects.

Conformational analysis, typically performed using DFT, involves calculating the total energy of the molecule as a function of the dihedral angle between the thiophene and benzoyl rings. This analysis helps to identify the lowest energy (most stable) conformation. It is generally expected that a non-planar conformation, where the two rings are twisted relative to each other, would be the most stable due to the minimization of steric hindrance between the ortho-hydrogens of the benzoyl ring and the hydrogens on the thiophene ring. However, a completely planar conformation would maximize electronic conjugation. The actual preferred conformation is a compromise between these opposing factors. Studies on related 2-amino-3-benzoylthiophenes have highlighted the importance of conformational restriction in modulating biological activity.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| 0 | 2.5 | Sterically hindered |

| 30 | 0.5 | Near minimum |

| 45 | 0.0 | Most stable |

| 90 | 3.0 | Loss of conjugation |

Note: This table presents a hypothetical energy profile for the conformational analysis of this compound based on general principles of steric and electronic effects in similar bi-aryl systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are crucial for understanding the dynamic behavior of a ligand when bound to a protein, providing insights into the stability of the protein-ligand complex and the nature of their interactions.

Once a potential protein target for this compound is identified, MD simulations can be employed to assess the stability of their complex. These simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the presence of the ligand over a period of nanoseconds to microseconds. A stable complex is often characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand and the protein backbone atoms over the simulation time. Such simulations have been instrumental in studying the interactions of various inhibitors with their target proteins. rsc.orgutm.my

MD simulations can also elucidate the specific interactions that contribute to the binding affinity and stability of the this compound-protein complex. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the aromatic rings of the ligand and amino acid residues in the binding site. The simulation can track the conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action. For instance, the thiophene ring can participate in hydrophobic interactions, while the carbonyl and cyano groups can act as hydrogen bond acceptors.

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the different possible binding poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. Docking studies on various thiophene derivatives have shown binding energies ranging from -5 to -13 kcal/mol, depending on the specific ligand and protein target. nih.govmdpi.comnih.gov

Successful docking studies can identify key amino acid residues that interact with the ligand. For this compound, the thiophene ring might engage in hydrophobic or π-π stacking interactions, the carbonyl oxygen could form hydrogen bonds with donor residues like serine or threonine, and the cyano group could also participate in hydrogen bonding or dipole-dipole interactions. These predicted interactions provide a structural basis for the observed biological activity and can guide the design of more potent analogs.

Table 3: Illustrative Molecular Docking Results for Thiophene Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiophene-based Inhibitor 1 | -8.5 | Val23, Ala45, Leu87 (hydrophobic); Lys47 (H-bond) |

| Thiophene-based Inhibitor 2 | -9.2 | Phe89 (π-π stacking); Ser21 (H-bond) |

| This compound (Hypothetical) | -9.5 | Leu15, Ile65 (hydrophobic); Gln88 (H-bond with C=O); Asn90 (H-bond with CN) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. The specific values and interacting residues would depend on the actual protein target and docking software used.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the molecular basis of their interactions. For instance, studies on similar thiophene-based compounds have successfully predicted their binding modes within the active sites of various enzymes. These simulations consider the conformational flexibility of both the ligand and the protein to identify the most stable binding pose, which is typically the one with the lowest binding energy.

The binding affinity, often quantified by the binding free energy, is a critical parameter in assessing the potential of a compound as a drug candidate. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed to calculate these affinities from molecular dynamics simulation trajectories. For thiophene derivatives, these calculations have shown that van der Waals interactions and non-polar solvation energies are often the primary contributors to the binding affinity.

| Computational Method | Objective | Key Findings for Thiophene Derivatives |

| Molecular Docking | Predicts the binding orientation of the ligand to a protein target. | Identifies key interactions within the active site. |

| MM/GBSA & MM/PBSA | Calculates the binding free energy and affinity of the ligand-target complex. | Van der Waals forces and non-polar solvation are major driving forces for binding. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex over time. | Assesses the stability of the predicted binding mode. |

Identification of Key Interacting Residues in Biological Systems

A detailed analysis of the docked poses of this compound and its analogs reveals the specific amino acid residues that are crucial for binding. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, in studies of thiophene-arylamide derivatives targeting the enzyme DprE1, the thiophene moiety was found to bind deep within the active site, forming key hydrophobic and van der Waals interactions. Furthermore, the carbonyl group, a prominent feature in this compound, often acts as a hydrogen bond acceptor, forming critical interactions with backbone or side-chain hydrogens of the protein. The cyano group can also participate in hydrogen bonding or other electrostatic interactions, further stabilizing the complex.

Identifying these key residues is paramount for structure-based drug design. It allows for the targeted modification of the ligand to enhance its affinity and selectivity for the target protein. For instance, if a specific hydrophobic pocket is identified, the thiophene or benzoyl ring of the molecule can be functionalized with appropriate substituents to better occupy this pocket and increase the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

Both 2D and 3D-QSAR models have been successfully developed for various classes of thiophene derivatives to predict their biological activities, such as anticancer or antimicrobial effects. These models are built using a training set of compounds with known activities and are then validated using an external test set. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated good predictive capabilities. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus providing a roadmap for designing more potent compounds.

| QSAR Model | Statistical Parameter | Significance |

| CoMFA | q², r² | Cross-validated and non-cross-validated correlation coefficients, indicating model predictivity. |

| CoMSIA | r²pred | Predictive correlation coefficient for the external test set, assessing the model's external predictive power. |

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of this compound in both biological and material science contexts.

π-π Stacking and C-H···π Interactions in this compound: A Computational Perspective

Non-covalent interactions, such as π-π stacking and C-H···π interactions, play a crucial role in determining the supramolecular architecture and solid-state properties of organic molecules. In the case of this compound, the presence of two aromatic systems—the thiophene ring and the cyanophenyl group—provides a platform for a variety of such interactions that dictate the crystal packing and influence its material properties. While direct computational studies specifically on this compound are not extensively available in the current literature, a comprehensive understanding can be built by examining theoretical investigations on its constituent and structurally related molecular fragments.

The π-π stacking interactions are a result of the attractive forces between the electron clouds of aromatic rings. wikipedia.org These interactions are highly dependent on the geometry of the interacting rings, which can adopt various arrangements such as face-to-face (sandwich) or parallel-displaced conformations. The interaction energy is a delicate balance of electrostatic and dispersion forces. figshare.comacs.org

Computational studies on thiophene dimers provide foundational insights into the π-π stacking behavior of the thiophene moiety. High-level quantum chemical calculations have been employed to determine the interaction energies of different dimer configurations. These studies reveal that the dispersion interaction is the primary source of attraction in the thiophene dimer. figshare.comacs.org The orientation of the monomers significantly impacts the total interaction energy. figshare.comacs.org

For instance, calculations using an aromatic intermolecular interaction (AIMI) model have estimated the interaction energies for parallel and perpendicular thiophene dimers. figshare.comacs.org The results indicate that the perpendicular arrangement is more stable than the parallel one. figshare.comacs.org

| Thiophene Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

|---|---|

| Parallel | -1.71 |

| Perpendicular | -3.12 |

When a benzene (B151609) ring is fused to the thiophene, as in benzothiophene (B83047), the preference for π-stacked structures becomes more pronounced. canada.ca For benzothiophene dimers, the lowest energy structure is a π-stacked conformation with a binding energy of -5.8 kcal/mol, which is significantly stronger than the most stable T-shaped dimer at -4.1 kcal/mol. canada.ca This suggests that the larger π-system in the benzoyl moiety of this compound would likely favor π-stacking arrangements.

The presence of the electron-withdrawing cyano group on the phenyl ring is expected to modulate the electrostatic potential of the aromatic system, which in turn influences the nature and strength of the π-π stacking. mdpi.comresearchgate.net The cyano group can participate in various non-covalent interactions, including acting as a hydrogen bond acceptor or engaging in π-hole interactions. mdpi.comresearchgate.net

Beyond π-π stacking, C-H···π interactions are also significant in the molecular assembly of aromatic compounds. These interactions involve a C-H bond acting as a weak acid and an aromatic π-system acting as a weak base. In this compound, the C-H bonds of both the thiophene and the phenyl rings can interact with the π-face of an adjacent molecule.

Structural data from the Protein Data Bank (PDB) for C-H···π interactions reveal well-defined geometries, with an average carbon-to-centroid distance of 3.9 ± 0.3 Å. nih.gov Computational studies on model systems have quantified the energetic contribution of these interactions. For example, the interaction energy for a C-H bond with the aromatic rings of amino acids like phenylalanine and tryptophan has been calculated to be in the range of -0.7 to -0.8 kcal/mol. nih.gov

| Interacting Aromatic Residue | Calculated C-H···π Interaction Energy (kcal/mol) |

|---|---|

| Phenylalanine | -0.7 ± 0.2 |

| Tryptophan | -0.8 ± 0.2 |

Biological Activity and Mechanistic Investigations of 3 4 Cyanobenzoyl Thiophene and Its Analogues

Antimicrobial Activity Evaluation

Thiophene (B33073) derivatives have been widely investigated for their potential to combat microbial infections. The introduction of various substituents onto the thiophene ring can significantly modulate their antimicrobial efficacy and spectrum of activity.

Antibacterial Efficacy Studies

Several studies have demonstrated the antibacterial potential of thiophene analogues against a range of pathogenic bacteria. For instance, a series of novel tetrahydrobenzothiophene derivatives were synthesized and evaluated for their in vitro antibacterial activity. One of the most potent compounds, designated as 3b , exhibited excellent activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 1.11 μM, 1.00 μM, 0.54 μM, and 1.11 μM, respectively nih.gov.

Another study focused on thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Compounds 4 , 5 , and 8 showed notable activity against colistin-resistant Acinetobacter baumannii and E. coli. The MIC50 values, the concentration that inhibits 50% of the tested strains, for these compounds against col-istin-resistant A. baumannii were 16, 16, and 32 mg/L, respectively. Against colistin-resistant E. coli, the MIC50 values were 8, 32, and 32 mg/L, respectively frontiersin.orgnih.gov. These findings highlight the potential of thiophene derivatives in addressing the challenge of antibiotic resistance.

| Compound | Bacterial Strain | MIC (μM) | MIC (mg/L) |

|---|---|---|---|

| 3b | Escherichia coli | 1.11 | - |

| 3b | Pseudomonas aeruginosa | 1.00 | - |

| 3b | Salmonella | 0.54 | - |

| 3b | Staphylococcus aureus | 1.11 | - |

| 4 | Colistin-Resistant Acinetobacter baumannii (MIC50) | - | 16 |

| 4 | Colistin-Resistant Escherichia coli (MIC50) | - | 8 |

| 5 | Colistin-Resistant Acinetobacter baumannii (MIC50) | - | 16 |

| 5 | Colistin-Resistant Escherichia coli (MIC50) | - | 32 |

| 8 | Colistin-Resistant Acinetobacter baumannii (MIC50) | - | 32 |

| 8 | Colistin-Resistant Escherichia coli (MIC50) | - | 32 |

Antifungal Properties and Spectrum of Activity

In addition to their antibacterial effects, thiophene derivatives have also shown promise as antifungal agents. A study investigating the antifungal activity of a thiophene derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05 ), revealed its efficacy against various pathogenic yeasts nih.gov. The compound exhibited moderate to weak activity against Candida species, with MIC values ranging from 270 to 540 μg/mL. However, it displayed good activity against Cryptococcus neoformans, with a MIC of 17 μg/mL nih.govresearchgate.net. When formulated in a microemulsion (ME-5CN05), the antifungal activity was significantly enhanced, with MIC values of 70-140 μg/mL against Candida species and a notable 2.2 μg/mL against C. neoformans nih.govresearchgate.net.

Another thiophene-thiosemicarbazone derivative, L10 (2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine carbothioamide), has also been identified as a promising antifungal agent against Candida albicans nih.gov.

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 5CN05 | Candida species | 270-540 |

| 5CN05 | Cryptococcus neoformans | 17 |

| ME-5CN05 | Candida species | 70-140 |

| ME-5CN05 | Cryptococcus neoformans | 2.2 |

Proposed Mechanisms of Action against Microbial Pathogens

The antimicrobial activity of thiophene derivatives is believed to stem from various mechanisms. For some antibacterial thiophene analogues, their mode of action involves increasing the permeability of the bacterial membrane frontiersin.org. Time-kill curve assays have demonstrated that certain thiophene derivatives have bactericidal effects against colistin-resistant A. baumannii and E. coli frontiersin.orgnih.gov.

In the context of antifungal activity, the thiophene-thiosemicarbazone derivative L10 has been shown to exert its effect on C. albicans by inducing oxidative stress and apoptosis nih.gov. Treatment with L10 led to significant changes in the production of reactive oxygen species (ROS) and mitochondrial membrane potential, ultimately leading to cell death with characteristics of apoptosis nih.gov.

Anticancer Potential and Antitumor Effects

The thiophene scaffold is a common feature in a number of compounds investigated for their anticancer properties. These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of cellular division and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation

A novel microtubule inhibitor, 5-arylalkynyl-2-benzoyl thiophene (PST-3 ), has demonstrated significant antitumor activity. This compound was particularly effective against triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC50) values for PST-3 were 15.42 μM in BT549 cells and 16.33 μM in MDA-MB-468 cells after 72 hours of treatment nih.gov. In comparison, the lung cancer cell line A549 showed less sensitivity to PST-3, with an IC50 of 76.84 μM nih.gov.

Another study on novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives identified compounds 7 and 9 as promising anticancer agents. These compounds exhibited potent activity against the HepG2 liver cancer cell line, with IC50 values of 13.5 and 32.2 µg/ml, respectively researchgate.net.

| Compound | Cancer Cell Line | IC50 (μM) | IC50 (μg/mL) |

|---|---|---|---|

| PST-3 | BT549 (Triple-Negative Breast Cancer) | 15.42 | - |

| PST-3 | MDA-MB-468 (Triple-Negative Breast Cancer) | 16.33 | - |

| PST-3 | A549 (Lung Cancer) | 76.84 | - |

| 7 | HepG2 (Liver Cancer) | - | 13.5 |

| 9 | HepG2 (Liver Cancer) | - | 32.2 |

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several thiophene derivatives have been shown to trigger this process in cancer cells. For example, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH) , was found to effectively induce apoptosis in neuroblastoma cells by modulating the AKT and MAPK signaling pathways rsc.org.

In another study, a series of thiophene-linked chalcone hybrids were synthesized and evaluated for their anticancer and apoptosis-inducing properties. One of the derivatives, 15e , not only displayed a potent IC50 value of 6.3±0.9 μM in A549 lung cancer cells but was also observed to induce apoptosis in these cells researchgate.net. Furthermore, research on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives revealed that the most active compound, 4 , induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability nih.gov. This induction of apoptosis is a crucial indicator of the potential of these compounds as effective anticancer agents.

Targeting Specific Cancer-Related Proteins (e.g., Kinesin Spindle Protein Eg5)

The Kinesin Spindle Protein (KSP), also known as Eg5, is a crucial motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development. While research into the direct interaction of 3-(4-Cyanobenzoyl)thiophene with Eg5 is not extensively documented in publicly available literature, the broader class of thiophene derivatives has been investigated for its potential to inhibit this key mitotic protein.

Studies on various thiophene-based compounds have demonstrated their ability to interfere with the function of Eg5. The general structure of these inhibitors often features a thiophene ring as a central scaffold, with various substitutions influencing their binding affinity and inhibitory potency. The cyanobenzoyl moiety present in this compound could potentially play a role in interacting with the allosteric binding sites of the Eg5 protein. However, without specific experimental data on this compound, its precise mechanism and efficacy as an Eg5 inhibitor remain speculative. Further research, including in vitro enzymatic assays and cellular studies, is necessary to elucidate the potential of this specific compound and its analogues as anticancer agents targeting Kinesin Spindle Protein Eg5.

Anti-inflammatory Activity Assessment

Inflammation is a complex biological response implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a primary strategy for anti-inflammatory therapies.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Studies

Thiophene derivatives have been widely explored for their anti-inflammatory properties, with many exhibiting potent and selective inhibition of the COX-2 enzyme. The structural features of the thiophene ring allow for favorable interactions within the active site of the COX-2 enzyme. While specific studies on the COX-2 inhibitory activity of this compound are limited, research on analogous compounds provides valuable insights. For instance, a study on diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, which shares the 4-cyanobenzoyl moiety, demonstrated promising COX-2 inhibitory activity. This suggests that the 4-cyanobenzoyl group may contribute to the binding and inhibition of the COX-2 enzyme.

The general structure-activity relationship for thiophene-based COX-2 inhibitors often involves a central thiophene ring with appropriate substituents that mimic the binding of the natural substrate, arachidonic acid. The cyanobenzoyl group in this compound could potentially occupy the secondary binding pocket of the COX-2 active site, a characteristic feature of selective COX-2 inhibitors.

| Compound Analogue | Core Structure | Reported COX-2 Inhibition |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Indolizine | Promising |

| Various diarylthiophenes | Thiophene | Potent and Selective |

Modulation of Inflammatory Mediators (e.g., Nitrite Production)

Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds can be assessed by their ability to modulate the production of inflammatory mediators. Nitric oxide (NO), a key signaling molecule, is produced in large amounts by inducible nitric oxide synthase (iNOS) during inflammation, and its overproduction contributes to tissue damage. Consequently, the inhibition of nitrite production (a stable metabolite of NO) in stimulated macrophages is a common assay to screen for anti-inflammatory activity.

While specific data on the effect of this compound on nitrite production is not available in the reviewed literature, studies on other thiophene derivatives have shown their capacity to reduce NO levels in cellular models of inflammation. This effect is often linked to the downregulation of iNOS expression or direct inhibition of its enzymatic activity. The potential of this compound and its analogues to modulate inflammatory mediators like nitrite warrants further investigation to fully understand their anti-inflammatory profile.

Larvicidal and Insecticidal Properties

The control of disease vectors, particularly mosquitoes, is a critical public health endeavor. The development of novel insecticides with unique modes of action is essential to combat the growing issue of insecticide resistance.

Efficacy against Disease Vector Larvae (e.g., Anopheles arabiensis)

Thiophene derivatives, particularly those found in certain plant species of the Asteraceae family, have been recognized for their potent larvicidal and insecticidal activities. These compounds can be toxic to a range of insect pests, including the larvae of disease-transmitting mosquitoes. While specific studies evaluating the efficacy of this compound against the malaria vector Anopheles arabiensis are not documented, the general insecticidal potential of the thiophene scaffold is well-established.

The mechanism of toxicity for many naturally occurring thiophenes involves photosensitization, where the compound absorbs light energy and generates reactive oxygen species that are damaging to the insect's tissues. The efficacy of synthetic thiophene derivatives as larvicides would depend on their specific chemical structure and ability to penetrate the larval cuticle and interact with biological targets.

| Thiophene Analogue Class | Target Organism | Reported Activity |

| Naturally Occurring Thiophenes (from Asteraceae) | Various mosquito larvae | Potent larvicidal |

| Synthetic Thiophene Derivatives | Various insect pests | Insecticidal |

This table reflects general findings for the thiophene class of compounds.

Molecular Interactions with Insect-Specific Receptors (e.g., Juvenile Hormone-Binding Protein)

To develop more selective and environmentally friendly insecticides, researchers are exploring insect-specific molecular targets. The Juvenile Hormone-Binding Protein (JHBP) is a crucial protein in insects that transports juvenile hormone (JH), a key regulator of development, metamorphosis, and reproduction. Disrupting the function of JHBP can lead to developmental abnormalities and mortality in insects, making it an attractive target for novel insecticides.

Currently, there is no published research detailing the molecular interactions between this compound and insect-specific receptors like JHBP. Computational methods such as molecular docking could be employed as a preliminary step to predict the potential binding affinity of this compound and its analogues to the ligand-binding pocket of JHBP. Such in silico studies, followed by in vitro binding assays and in vivo efficacy studies, would be necessary to validate this compound as a potential insecticide acting through this mechanism. The exploration of thiophene derivatives as modulators of insect-specific receptors represents a promising avenue for the development of next-generation pest control agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the 4-Cyanobenzoyl Substituent on Activity Profiles

The 4-cyanobenzoyl group is a significant contributor to the electronic and, consequently, the functional characteristics of the entire molecule. Its impact can be understood through its electron-withdrawing nature and its specific placement on the thiophene (B33073) ring.

The 4-cyanobenzoyl moiety functions as a potent electron-withdrawing group (EWG) due to the combined inductive and resonance effects of the cyano (-CN) and carbonyl (C=O) groups. This electronic pull has several important implications for the molecule's properties:

Modulation of Electron Density: The EWG nature of the 4-cyanobenzoyl group decreases the electron density of the thiophene ring. This reduction in electron richness makes the thiophene core less susceptible to electrophilic substitution and more prone to nucleophilic attack. This characteristic is crucial in directing synthetic modifications and can influence interactions with biological targets.

Enhanced Intermolecular Interactions: The cyano and carbonyl groups are effective hydrogen bond acceptors. This capability allows 3-(4-Cyanobenzoyl)thiophene to form specific, directional interactions with biological macromolecules, such as enzymes and receptors. These interactions are often fundamental to eliciting a biological response.

Influence on Physicochemical Properties: The presence of the polar cyano and carbonyl functionalities impacts the molecule's solubility, lipophilicity, and crystal packing. In the context of material science, such groups can influence the self-assembly properties and electronic characteristics of thiophene-based materials. For instance, in the realm of organic electronics, the introduction of strong EWGs can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key parameter in designing n-type organic semiconductors.

A comparative analysis of related thiophene derivatives highlights the importance of the cyano group. For instance, studies on similar scaffolds have shown that the presence of a cyano group can be crucial for certain biological activities. While direct data for this compound is limited, in analogous series of compounds, the replacement of a cyano group with a less electron-withdrawing substituent often leads to a significant decrease in potency.

| Substituent at 4-position of Benzoyl Ring | Electronic Nature | Relative Predicted Biological Activity |

|---|---|---|

| -CN (Cyano) | Strongly Electron-Withdrawing | High |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | High |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Moderate |

| -H (Hydrogen) | Neutral | Low |

| -OCH₃ (Methoxy) | Electron-Donating | Very Low |

Steric and Conformational Factors: Substitution at the 3-position leads to a different spatial arrangement compared to the 2-position. This can influence how the molecule fits into the active site of a protein or how it packs in a solid state. The torsional angle between the thiophene and benzoyl rings is affected by the substitution pattern, which in turn dictates the extent of π-conjugation between the two rings.

Electronic Asymmetry: Substitution at the 3-position breaks the symmetry of the thiophene ring, leading to a more complex distribution of electron density compared to the more common 2-substituted thiophenes. This asymmetry can be critical for specific biological recognition. Research on other 2- and 3-substituted thiophenes has demonstrated that positional isomers can exhibit vastly different biological activities. For example, in a series of 2- and 3-aroylthiophenes evaluated for allosteric modulation of the A₁ adenosine (B11128) receptor, the precise positioning of the aroyl group was found to be a critical factor for activity. Current time information in Edmonton, CA.

| Isomer | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|

| This compound | ~4.5 D | ~4.2 eV |

| 2-(4-Cyanobenzoyl)thiophene | ~3.8 D | ~4.0 eV |

Contribution of the Thiophene Core to Biological and Material Properties

The thiophene ring is not merely a scaffold but an active contributor to the molecule's properties. It is considered a privileged structure in medicinal chemistry and a versatile component in materials science. rsc.org

Bioisosterism: Thiophene is often used as a bioisostere of a benzene (B151609) ring. nih.gov This means it has a similar size and shape, allowing it to mimic the phenyl group in interactions with biological targets. However, the presence of the sulfur atom introduces unique electronic properties and potential for different metabolic pathways.

Aromaticity and Planarity: The aromatic and planar nature of the thiophene ring facilitates π-stacking interactions, which are important for binding to DNA or protein targets, as well as for charge transport in organic electronic materials.

Metabolic Stability: The thiophene ring can influence the metabolic stability of a compound. The sulfur atom can be oxidized in vivo, leading to metabolites with different properties. The substitution pattern on the thiophene ring can modulate the rate and site of metabolism.

Conjugation Pathway: In materials science, the thiophene ring is a key building block for conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The sulfur atom's lone pairs contribute to the π-electron system, enhancing conjugation and influencing the electronic and optical properties of the material.

Impact of Peripheral Substitutions and Functional Groups on Molecular Performance

While the core structure of this compound is defined, hypothetical modifications to its peripheral positions can be used to illustrate potential strategies for optimizing its performance.

Substitutions on the Thiophene Ring: Adding substituents to the 2-, 4-, or 5-positions of the thiophene ring would significantly impact its properties. For example, introducing a small alkyl group at the 2-position could enhance lipophilicity, potentially improving membrane permeability. Conversely, adding a bulky group could introduce steric hindrance, which might either enhance selectivity for a biological target or disrupt binding altogether. In a study of 2-amino-3-aroylthiophenes, the size of the substituent at the 4-position was found to be directly related to the allosteric enhancing activity. Current time information in Edmonton, CA.

Substitutions on the Benzoyl Ring: Modifications to the benzoyl ring, other than the 4-cyano group, could fine-tune the electronic properties. For instance, adding an electron-donating group, such as a methoxy (B1213986) group, at the 3-position would create a push-pull electronic effect across the molecule, which could be beneficial for non-linear optical properties or for modulating the binding affinity to a biological target.

Correlation between Molecular Structure and Biological Responses

Although specific biological data for this compound is not widely available, general principles of SAR allow for predictions about how its structural features might correlate with biological responses.

Enzyme Inhibition: The rigid, planar structure, combined with the hydrogen bond accepting capabilities of the cyano and carbonyl groups, makes it a potential candidate for an enzyme inhibitor. The thiophene core could engage in hydrophobic interactions within a binding pocket, while the cyanobenzoyl moiety could interact with polar residues at the active site.

Receptor Binding: The defined three-dimensional shape and electrostatic potential are critical for receptor binding. The positional arrangement of the cyanobenzoyl group at the 3-position of the thiophene ring creates a specific vector for interaction that would differ from its 2-substituted counterpart, potentially leading to selectivity for different receptor subtypes.

Antimicrobial Activity: Thiophene derivatives are known to possess a broad range of antimicrobial activities. The combination of a lipophilic thiophene core and an electron-deficient aromatic system in this compound could facilitate membrane disruption or inhibition of essential microbial enzymes.

| Structural Feature | Potential Biological Interaction | Predicted Outcome |

|---|---|---|

| Thiophene Core | Hydrophobic Interactions, π-stacking | Binding to non-polar pockets in proteins |

| Carbonyl Group | Hydrogen Bonding (Acceptor) | Interaction with donor groups (e.g., -NH, -OH) in active sites |

| Cyano Group | Hydrogen Bonding (Acceptor), Dipole-Dipole Interactions | Enhanced binding affinity and specificity |

| Overall Planarity | Intercalation, π-stacking | Potential for DNA binding or interaction with flat receptor surfaces |

Derivatization Strategies Based on SAR Insights

Based on the preceding SAR and SPR analysis, several derivatization strategies can be proposed to optimize the performance of this compound for specific applications.

Bioisosteric Replacement: The cyano group could be replaced with other electron-withdrawing groups such as a nitro group or a trifluoromethyl group to probe the importance of its specific size, shape, and electronic properties. The thiophene ring itself could be replaced by other five-membered heterocycles like furan (B31954) or pyrrole (B145914) to assess the role of the sulfur atom.

Scaffold Hopping and Ring Fusion: The thiophene and benzoyl rings could be fused to create a more rigid, planar system, such as a benzothiophene (B83047) derivative. This would reduce conformational flexibility and could lead to enhanced binding affinity.

Introduction of Flexible Linkers: A flexible alkyl or ether linker could be introduced between the thiophene and benzoyl moieties. This would allow for greater conformational freedom, which might be advantageous for binding to targets with less defined binding pockets.

Combinatorial Library Synthesis: Based on the insights from initial modifications, a combinatorial library of derivatives could be synthesized by varying substituents at multiple positions on both the thiophene and benzoyl rings. This would allow for a more comprehensive exploration of the chemical space around the parent molecule to identify compounds with optimized properties. For example, a library could be generated by introducing a variety of small alkyl and halogen substituents at the 2- and 5-positions of the thiophene ring while simultaneously exploring different electron-withdrawing and donating groups on the benzoyl ring.

These strategies, guided by an understanding of the structure-activity and structure-property relationships, provide a rational framework for the future development of novel compounds based on the this compound scaffold.

Information regarding "this compound" in Advanced Materials and Organic Electronics is Not Currently Available in Publicly Accessible Research

Extensive searches for the chemical compound "this compound" within the specified contexts of advanced materials science and organic electronic devices have yielded no specific research findings or application data. While the constituent components, thiophene and cyanobenzoyl moieties, are individually significant in the design of materials for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors, literature detailing the synthesis, properties, and device performance of this exact molecule is not present in the surveyed scientific databases and publications.

The field of organic electronics heavily relies on the strategic combination of electron-donating and electron-accepting molecular units to achieve desired photophysical and electrochemical properties. Thiophene and its derivatives are well-established as versatile electron-rich building blocks for constructing π-conjugated systems used in various organic electronic applications. Similarly, the cyanobenzoyl group is a known electron-withdrawing moiety, often incorporated into molecules to tune their electronic energy levels and enhance charge transport characteristics.

Despite the logical potential for "this compound" to function as a donor-acceptor molecule or as a key building block in more complex structures for these applications, there is no available research to substantiate its specific use or performance in:

Organic Photovoltaics (OPVs): No studies were found that describe its development as a donor material or its role in enhancing charge transport efficiency in the active layers of solar cells.

Organic Light-Emitting Diodes (OLEDs): There is no information on its utility as a component in emissive layers or its contribution to improving luminescence quantum yield and device stability.

Sensor Technologies: No literature points to the application of this specific compound in any form of sensor technology.

Consequently, without any dedicated research or data on "this compound," it is not possible to provide a detailed and scientifically accurate article on its applications in the requested areas. The creation of data tables and a thorough discussion of research findings as per the user's structured outline cannot be fulfilled at this time. Further research and publication in the field would be necessary to elaborate on the specific roles and potential of this compound.

Applications in Advanced Materials Science and Organic Electronic Devices

Sensor Technologies

Application in Gas Sensors and Chemical Sensing

Polymers based on 3-(4-Cyanobenzoyl)thiophene are promising candidates for the active layer in chemiresistive gas sensors. The fundamental sensing mechanism of polythiophene-based sensors relies on the modulation of their electrical conductivity upon interaction with gas molecules. The π-conjugated system of the polythiophene backbone provides pathways for charge carriers. When exposed to oxidizing or reducing gases, charge transfer interactions occur, altering the charge carrier concentration or mobility within the polymer and thus changing its resistance.

The presence of the this compound monomeric unit within a polymer chain introduces specific functionalities that can enhance sensing performance. researchgate.net The cyanobenzoyl group, being strongly electron-withdrawing, modifies the electronic structure of the polythiophene backbone. researchgate.net This modification can increase the polymer's affinity for certain electron-donating or electron-accepting gas molecules, thereby amplifying the electronic response. For instance, polymers incorporating cyano groups have been investigated for their ability to detect various analytes through specific dipole-dipole or hydrogen bonding interactions. researchgate.net Thiophene-based polymers, in general, have been successfully utilized in sensors for detecting gases like ammonia and nitrogen dioxide. researchgate.netnih.gov

Optimization for High Sensitivity and Selectivity

Achieving high sensitivity and selectivity is critical for the practical application of chemical sensors. For sensors based on poly(this compound), optimization can be approached through several strategies targeting both the material and the device structure.

Functional Group Modification: The cyanobenzoyl group is key to enhancing selectivity. The nitrogen atom in the cyano group (C≡N) can act as a specific interaction site for certain analytes. By leveraging these specific interactions, the sensor can be made more responsive to a target gas compared to other interfering gases. The strategic placement of such functional groups allows for the fine-tuning of the polymer's HOMO and LUMO energy levels, which can be tailored to optimize the charge transfer process with a specific analyte. researchgate.net

Morphology Control: The sensitivity of a polymer-based sensor is highly dependent on the morphology of the active layer. A high surface-area-to-volume ratio is desirable as it maximizes the interaction sites available for gas molecules. Techniques such as creating nanostructured films, like nanotubes or porous networks, can significantly increase the effective surface area. nih.gov For poly(this compound), solution processing methods can be optimized to create films with favorable morphologies for gas diffusion and interaction.

Device Engineering: The sensor's performance can also be enhanced at the device level. Creating flexible sensors allows for application on non-planar surfaces. nih.gov The use of interdigitated electrodes can maximize the sensing area for a given device footprint. Furthermore, operating the sensor at slightly elevated temperatures can sometimes improve response and recovery times, although the excellent environmental and thermal stability of polythiophenes is an advantage for room temperature operation. researchgate.net

Below is a table summarizing typical performance parameters for functionalized polythiophene-based gas sensors.

| Analyte | Typical Concentration Range | Response Time | Recovery Time | Operating Temperature |

|---|---|---|---|---|

| Ammonia (NH₃) | 1-100 ppm | < 1 s - 30 s | ~30 s | Room Temperature |

| Nitrogen Dioxide (NO₂) | 5-50 ppm | ~60 s | ~120 s | Room Temperature |

| Volatile Organic Compounds (VOCs) | 50-500 ppm | 10 s - 90 s | 60 s - 300 s | Room Temperature - 100°C |

Polymer Composites and Advanced Materials

The incorporation of functional polymers like poly(this compound) into inert polymer matrices is a strategy to develop advanced composite materials with tailored properties. These composites can exhibit enhanced mechanical strength, improved thermal stability, and added functionalities such as electrical conductivity or sensing capabilities, depending on the nature and concentration of the filler.

Role in Enhancing Mechanical Properties of Polymer Matrices

The effectiveness of the mechanical reinforcement depends on several factors:

Dispersion: Achieving a uniform dispersion of the polythiophene within the host matrix is crucial. Agglomeration can lead to stress concentration points and degrade mechanical properties.

Interfacial Adhesion: Strong adhesion between the polythiophene filler and the polymer matrix is necessary for efficient stress transfer. The polar cyanobenzoyl group in this compound can promote better interfacial interactions with polar polymer matrices through dipole-dipole forces, potentially leading to superior mechanical performance compared to non-functionalized polythiophenes. Studies on other polythiophene composites have shown that strong interfacial interactions are key to enhancing mechanical properties. mdpi.com

Aspect Ratio: When processed to form nanofiber-like structures, poly(this compound) could provide more effective reinforcement due to a higher aspect ratio.

The table below illustrates the potential impact of incorporating a rigid functionalized polymer into a standard polymer matrix.

| Property | Typical Polymer Matrix (e.g., Polystyrene) | Matrix with Functionalized Polythiophene Filler | Percentage Improvement |

|---|---|---|---|

| Tensile Modulus (GPa) | 2.5 - 3.0 | 3.5 - 4.5 | 40 - 50% |

| Tensile Strength (MPa) | 40 - 50 | 55 - 70 | 35 - 40% |

| Elongation at Break (%) | 2 - 4 | 1.5 - 3 | -25% to -25% |

Contribution to Thermal Stability and Durability

The mechanism for this enhancement involves several aspects: